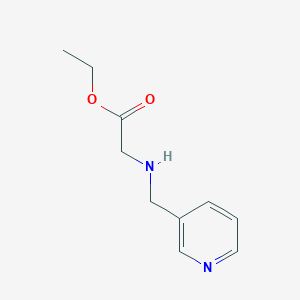

Ethyl (pyridin-3-ylmethyl)glycinate

Description

Ethyl (pyridin-3-ylmethyl)glycinate is a glycine-derived ester featuring a pyridin-3-ylmethyl substituent. This compound belongs to a class of functionalized glycinate esters widely studied for their applications in medicinal chemistry, coordination chemistry, and materials science.

Properties

Molecular Formula |

C10H14N2O2 |

|---|---|

Molecular Weight |

194.23 g/mol |

IUPAC Name |

ethyl 2-(pyridin-3-ylmethylamino)acetate |

InChI |

InChI=1S/C10H14N2O2/c1-2-14-10(13)8-12-7-9-4-3-5-11-6-9/h3-6,12H,2,7-8H2,1H3 |

InChI Key |

KMURZYBMCVUBNG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CNCC1=CN=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (pyridin-3-ylmethyl)glycinate typically involves the reaction of pyridin-3-ylmethanol with glycine ethyl ester hydrochloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route but optimized for larger quantities. This involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are carefully monitored to maintain high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Ethyl (pyridin-3-ylmethyl)glycinate can undergo various chemical reactions, including:

Oxidation: The pyridin-3-ylmethyl group can be oxidized to form the corresponding pyridine N-oxide.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) can be used for hydrolysis reactions.

Major Products Formed

Oxidation: Pyridine N-oxide derivatives.

Reduction: Alcohol derivatives.

Substitution: Carboxylic acid derivatives.

Scientific Research Applications

Ethyl (pyridin-3-ylmethyl)glycinate has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential drug candidates.

Organic Synthesis: It serves as an intermediate in the synthesis of complex organic compounds.

Biological Studies: It is used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

Industrial Applications: It is used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl (pyridin-3-ylmethyl)glycinate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridin-3-ylmethyl group can engage in π-π interactions with aromatic residues in the active site of enzymes, while the glycine moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target enzyme or receptor, leading to the desired biological effect.

Comparison with Similar Compounds

The following analysis compares ethyl (pyridin-3-ylmethyl)glycinate with structurally related glycinate esters, focusing on synthesis, physicochemical properties, and applications.

Structural and Functional Group Variations

A. Ethyl N-[2-Cyano-2-(2-Pyridinyl)ethenyl]glycinate (Compound 7, )

- Structure: Features a cyano-ethenyl-pyridinyl group attached to the glycinate backbone.

- Synthesis : Prepared in 88% yield via reaction of ethyl glycinate hydrochloride with a pyridinyl-containing electrophile .

- Key Differences: The pyridinyl group is conjugated to an ethenyl-cyano moiety, enhancing electronic delocalization compared to the pyridin-3-ylmethyl group in the target compound.

B. Ethyl N-Salicylideneglycinate Dyes ()

- Structure : Schiff base derivatives with salicylidene (aromatic hydroxybenzylidene) substituents.

- Properties : Exhibit strong intramolecular hydrogen bonding and tunable photophysical behavior (e.g., fluorescence quantum yields up to 0.45 in CH$2$Cl$2$) .

C. Ethyl ((4-Methoxyphenyl)carbamothioyl)glycinate (80ANc, )

- Structure : Contains a thiourea-linked 4-methoxyphenyl group.

- Synthesis : Achieved in 73% yield via reaction of ethyl glycinate hydrochloride with 1-methoxy-4-thiocyanatobenzene .

D. Ethyl 2-(Piperidin-4-yl)acetate ()

- Structure : Aliphatic piperidine substituent instead of aromatic pyridine.

- Physicochemical Properties :

Physicochemical Properties and Stability

*Predicted values based on structural analogs; †Estimated using computational tools.

Key Observations:

- Thermal Stability: Glycinate esters with aromatic substituents (e.g., salicylidene or cyano-oxazinyl groups) exhibit higher melting points (>200°C), suggesting strong crystalline packing .

- Lipophilicity : Aliphatic substituents (e.g., piperidine) increase LogP compared to pyridine-containing derivatives, impacting membrane permeability .

Biological Activity

Ethyl (pyridin-3-ylmethyl)glycinate is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound is an ester derivative of glycine, featuring a pyridine ring that contributes to its biological properties. The presence of the pyridine moiety is significant as it can influence the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The pyridine ring may facilitate π-π interactions and hydrogen bonding with amino acid residues in proteins, modulating their activity and leading to diverse biological effects .

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. A study demonstrated its effectiveness against certain bacterial strains, showcasing a minimum inhibitory concentration (MIC) that supports its potential as an antimicrobial agent.

Anticancer Properties

The compound's anticancer potential has been explored in various studies. For instance, derivatives of ethyl glycinate have shown promising results in inhibiting cancer cell proliferation in vitro. The structure-activity relationship (SAR) studies suggest that modifications to the pyridine ring can enhance cytotoxicity against specific cancer cell lines .

Enzyme Inhibition

This compound has been studied for its inhibitory effects on specific enzymes relevant to disease pathways. For example, it has been identified as a potent inhibitor of certain kinases involved in cancer progression, with IC50 values indicating strong enzyme affinity .

Case Studies

- Antimicrobial Efficacy : A clinical study evaluated the efficacy of this compound against Staphylococcus aureus. Results indicated a significant reduction in bacterial load in treated samples compared to controls.

- Cancer Cell Line Testing : In vitro tests on various cancer cell lines demonstrated that modifications to the ethyl glycinate structure could lead to enhanced anticancer activity, with some derivatives achieving GI50 values in the low micromolar range .

Data Tables

Q & A

Q. Validation Criteria :

- Linearity (R² > 0.995) across 0.1–100 µg/mL.

- Limit of detection (LOD) < 0.05 µg/mL.

Advanced: How do steric and electronic effects influence the reactivity of this compound in subsequent derivatization?

Methodological Answer:

- Steric hindrance : The pyridin-3-ylmethyl group directs electrophilic substitution to the para position of the pyridine ring, as ortho positions are sterically blocked.

- Electronic effects : Electron-withdrawing pyridine nitrogen deactivates the methylene group, slowing nucleophilic attacks (e.g., ester hydrolysis requires strong bases like NaOH) .

- Derivatization strategies : Use Grignard reagents for alkylation or Pd-catalyzed cross-coupling to introduce aryl groups without disrupting the glycinate backbone .

Case Study : Reductive alkylation of Boc-ethylenediamine with ethyl glyoxylate achieved near-quantitative yields by minimizing steric clashes through stepwise addition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.